

Molecular structure and chemical characteristics of Flutoprazepam

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Compound of Interest

Compound Name: *Flutoprazepam*

Cat. No.: *B1673496*

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An In-Depth Technical Guide to the Molecular Structure and Chemical Characteristics of Flutoprazepam

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Flutoprazepam**, a benzodiazepine derivative. It details its molecular structure, physicochemical properties, mechanism of action, and relevant experimental protocols for its synthesis and analysis.

Molecular Structure and Identification

Flutoprazepam is a 1,4-benzodiazepine derivative characterized by specific substitutions on its core heterocyclic structure.^[1] Its chemical structure consists of a benzene ring fused to a seven-membered diazepine ring. Key substitutions include a chlorine atom at the 7-position, a cyclopropylmethyl group attached to the nitrogen at the 1-position, and a 2-fluorophenyl group at the 5-position.^{[2][3]}

Systematic (IUPAC) Name: 7-chloro-1-(cyclopropylmethyl)-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.^[4]

Synonyms and Codes: Restas, KB-509.^[5]

Physicochemical Characteristics

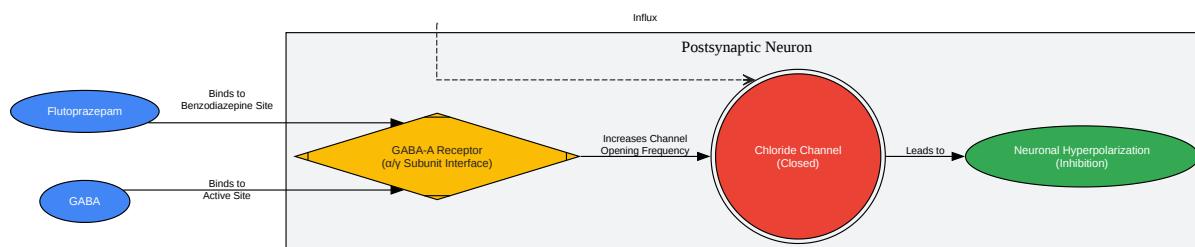
The chemical and physical properties of **Flutoprazepam** are crucial for its formulation, delivery, and pharmacokinetic profile. The key quantitative data are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₉ H ₁₆ ClFN ₂ O	[2][5]
Molecular Weight	342.79 g/mol	[5]
Melting Point	118-122 °C	[5]
Boiling Point (Predicted)	539.3 ± 50.0 °C	[5]
pKa (Predicted)	1.93 ± 0.35	[5]
XLogP3 (Computed)	3.9	[4]
Solubility	DMF: 30 mg/mL DMSO: 25 mg/mL Ethanol: 1 mg/mL DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL	[2][5]
CAS Number	25967-29-7	[2][5]

Mechanism of Action: GABA-A Receptor Modulation

Flutoprazepam exerts its therapeutic effects—sedative, anxiolytic, and muscle relaxant properties—by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[6] The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, opens to allow the influx of chloride ions (Cl⁻) into the neuron.

Flutoprazepam binds to a specific site on the receptor, known as the benzodiazepine site, which is located at the interface between the α and γ subunits. This binding induces a conformational change in the receptor that increases its affinity for GABA. The enhanced GABA binding leads to a greater frequency of chloride channel opening, resulting in an increased influx of Cl⁻ ions. This hyperpolarizes the neuron's membrane, making it less excitable and thus dampening neurotransmission throughout the central nervous system.



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